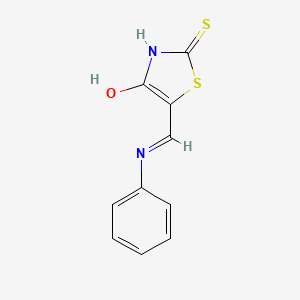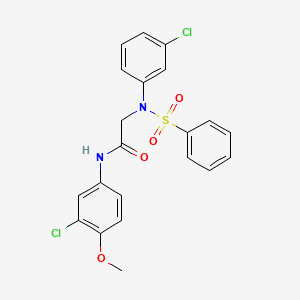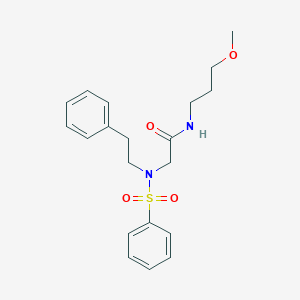
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as ATMT, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of thiazolidinone derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one can reduce inflammation and pain.
Biochemical and Physiological Effects:
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. It has also been shown to inhibit the expression of certain genes involved in inflammation and apoptosis. In addition, 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to improve the lipid profile and glucose metabolism in animal models.
実験室実験の利点と制限
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions, including the concentration and solvent used.
将来の方向性
There are several future directions for the research on 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to study its potential applications in the treatment of various diseases, including cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, it may be possible to modify the structure of 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one to improve its pharmacological properties, such as solubility and bioavailability.
Conclusion:
In conclusion, 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound that has shown potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and identify its potential applications in the treatment of various diseases.
合成法
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through various methods, including the reaction of aniline with 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions using solvents such as ethanol or acetic acid. The yield of the reaction can be improved by optimizing the reaction conditions, including the reaction time, temperature, and catalyst concentration.
科学的研究の応用
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to be effective against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
特性
IUPAC Name |
4-hydroxy-5-(phenyliminomethyl)-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9-8(15-10(14)12-9)6-11-7-4-2-1-3-5-7/h1-6,13H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXKUZGCYKHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NC(=S)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425040 |
Source


|
| Record name | 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
CAS RN |
54530-77-7 |
Source


|
| Record name | 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5061158.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-6-methyl-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5061161.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5061162.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5061180.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)

